Chlorhydrate de harmane

Vue d'ensemble

Description

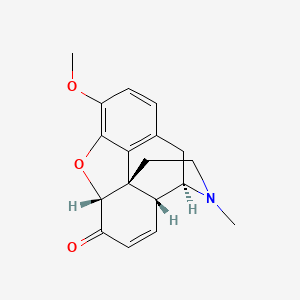

Le chlorhydrate de harmane est une amine hétérocyclique et un dérivé méthylé de la β-carboline. On le trouve dans divers aliments tels que le café, les sauces et la viande cuite, et il est également présent dans la fumée de tabac . Le this compound est lié à d'autres alcaloïdes comme l'harmine et l'harmaline, qui se trouvent dans la plante Peganum harmala . Ce composé est connu pour ses puissants effets neurotoxiques et a été étudié pour ses diverses activités pharmacologiques .

Applications De Recherche Scientifique

Harmane hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the interaction with DNA and other biological targets due to its fluorescent properties . In biology and medicine, harmane hydrochloride exhibits various pharmacological activities, including anti-inflammatory, neuroprotective, antidiabetic, and antitumor effects . It also shows insecticidal, antiviral, and antibacterial properties . In industry, harmane hydrochloride is used in the development of drugs for treating neurodegenerative diseases and as a molecular switch in luminescent materials .

Mécanisme D'action

Target of Action

Harman hydrochloride, also known as harmine, primarily targets the enzyme Amine Oxidase [flavin-containing] A . This enzyme plays a crucial role in the metabolism of biogenic amines in the central nervous system and peripheral tissues .

Mode of Action

Harmine interacts with its target by acting as an inhibitor . This interaction results in the modulation of the enzyme’s activity, leading to changes in the metabolic processes that the enzyme is involved in .

Biochemical Pathways

Harmine’s action affects various biochemical pathways. It has been shown to induce cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways . This results in the activation of caspase-3, caspase-9, and poly(ADP-ribose)polymerase, downregulation of Bcl-2, Mcl-1, and Bcl-xL, and upregulation of Bax .

Result of Action

The molecular and cellular effects of harmine’s action are diverse. It has been found to exhibit anti-inflammatory, neuroprotective, antidiabetic, and antitumor activities . For instance, harmine hydrochloride has been shown to exhibit synergistic antifungal effects against resistant Candida albicans when combined with azoles . It also lengthened the circadian period of the molecular clock by increasing PER2 protein stability in mammalian cells .

Action Environment

The action, efficacy, and stability of harmine can be influenced by various environmental factors. It’s worth noting that harmine is isolated from the seeds of the medicinal plant, Peganum harmala L., which grows in arid areas, such as the Middle East and some provinces of China . This suggests that the compound’s action might be adapted to these environmental conditions.

Analyse Biochimique

Biochemical Properties

Harman hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase A, an enzyme responsible for the breakdown of monoamines. Harman hydrochloride inhibits monoamine oxidase A, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine . This inhibition is crucial for its neuroprotective and antidepressant effects. Additionally, harman hydrochloride interacts with various receptors, including the serotonin receptor, which modulates mood and anxiety levels.

Cellular Effects

Harman hydrochloride exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances neuroprotection by inhibiting apoptosis and promoting cell survival. This is achieved through the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth . In cancer cells, harman hydrochloride induces apoptosis and inhibits cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis. It also affects cellular metabolism by altering the levels of key metabolic enzymes and metabolites.

Molecular Mechanism

The molecular mechanism of harman hydrochloride involves several key interactions at the molecular level. It binds to the active site of monoamine oxidase A, inhibiting its activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its antidepressant and neuroprotective effects. Harman hydrochloride also modulates the expression of various genes involved in cell survival, apoptosis, and metabolism. It activates the PI3K/Akt signaling pathway, leading to increased cell survival and growth. Additionally, harman hydrochloride inhibits the activity of certain kinases, which play a role in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of harman hydrochloride change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that harman hydrochloride maintains its neuroprotective and antitumor effects over extended periods . Its efficacy may decrease over time due to degradation and changes in cellular responses. In in vitro studies, harman hydrochloride has been shown to have sustained effects on cell survival and apoptosis, while in in vivo studies, its long-term effects on cellular function and behavior have been observed.

Dosage Effects in Animal Models

The effects of harman hydrochloride vary with different dosages in animal models. At low doses, harman hydrochloride exhibits neuroprotective and antidepressant effects by inhibiting monoamine oxidase A and modulating neurotransmitter levels . At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound exhibits beneficial effects at low to moderate doses but becomes toxic at higher doses. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Harman hydrochloride is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. The key enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the oxidation of harman hydrochloride, and glucuronosyltransferases, which facilitate its conjugation with glucuronic acid . These metabolic reactions result in the formation of various metabolites, which are excreted through the urine. Harman hydrochloride also affects metabolic flux by altering the levels of key metabolic enzymes and metabolites.

Transport and Distribution

Harman hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective and antidepressant effects in the central nervous system . The compound is also distributed to other tissues, including the liver, kidneys, and lungs. Transporters and binding proteins, such as albumin, play a role in its distribution and localization. Harman hydrochloride’s ability to cross cellular membranes and its interaction with transporters and binding proteins are crucial for its pharmacological effects.

Subcellular Localization

The subcellular localization of harman hydrochloride is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Harman hydrochloride can also localize to the mitochondria, where it exerts its neuroprotective effects by modulating mitochondrial function and preventing apoptosis. Additionally, harman hydrochloride’s localization to the nucleus allows it to modulate gene expression and influence cellular processes such as cell survival and apoptosis. Targeting signals and post-translational modifications play a role in directing harman hydrochloride to specific subcellular compartments.

Méthodes De Préparation

La synthèse du chlorhydrate de harmane implique généralement la thermolyse de 4-aryl-3-azidopyridines substituées . Cette méthode est efficace pour produire du harmane et ses analogues structuraux. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, en se concentrant sur l'optimisation du rendement et de la pureté. Les conditions réactionnelles comprennent souvent des températures élevées et des solvants spécifiques pour faciliter le processus de thermolyse .

Analyse Des Réactions Chimiques

Le chlorhydrate de harmane subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'hydroxylation suivie de la méthylation de la 1-méthyl-β-carboline donne de l'harmaline, tandis que la réduction donne de l'élaéagine .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique. En chimie, il est utilisé pour étudier l'interaction avec l'ADN et d'autres cibles biologiques en raison de ses propriétés fluorescentes . En biologie et en médecine, le this compound présente diverses activités pharmacologiques, notamment des effets anti-inflammatoires, neuroprotecteurs, antidiabétiques et antitumoraux . Il présente également des propriétés insecticides, antivirales et antibactériennes . Dans l'industrie, le this compound est utilisé dans le développement de médicaments pour le traitement des maladies neurodégénératives et comme commutateur moléculaire dans les matériaux luminescents .

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles et voies moléculaires. Il agit comme un puissant inhibiteur de la monoamine oxydase, une enzyme responsable de la dégradation des neurotransmetteurs . Cette inhibition conduit à des niveaux accrus de neurotransmetteurs dans le cerveau, ce qui peut avoir divers effets sur l'humeur et le comportement. Le this compound présente également une affinité pour les neurotransmetteurs, ce qui en fait un composé prometteur pour le développement de médicaments contre les maladies neurodégénératives .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de harmane est similaire à d'autres alcaloïdes β-carboliniques tels que l'harmine, l'harmaline et l'harmalol . Ces composés partagent des structures et des activités pharmacologiques similaires, mais diffèrent dans leurs effets et leur puissance spécifiques. Par exemple, l'harmine présente une meilleure activité antitumorale et une neurotoxicité plus faible que le this compound . L'harmaline et l'harmalol présentent également des propriétés uniques, telles que l'activité antileishmanienne et l'inhibition de la formation d'ostéoclastes . Le caractère unique du this compound réside dans ses puissants effets neurotoxiques et sa capacité à inhiber la croissance des parasites du paludisme chez les moustiques .

Propriétés

IUPAC Name |

1-methyl-9H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2.ClH/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;/h2-7,14H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVNOIRYDKHLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-84-0 (Parent) | |

| Record name | Harman hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20176039 | |

| Record name | Harman hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21655-84-5 | |

| Record name | 9H-Pyrido[3,4-b]indole, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harman hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harman hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-9H-pyrido[3,4-b]indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC01Z184R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary effect of harman hydrochloride on the biological system studied?

A1: Both provided papers investigate the effect of harman hydrochloride on monoamine oxidase (MAO) and its potential to influence uterine contractility induced by N-monomethyltryptamine hydrochloride. [, ]

Q2: Why is the interaction between harman hydrochloride and monoamine oxidase significant in this research context?

A2: While the provided abstracts don't delve into specific results, the research focuses on understanding how harman hydrochloride, a beta-carboline compound, interacts with MAO. MAO is an enzyme involved in the breakdown of various neurotransmitters, including serotonin and dopamine. Therefore, studying how harman hydrochloride affects MAO activity is crucial for understanding its potential influence on uterine contractility, which can be modulated by neurotransmitter levels. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

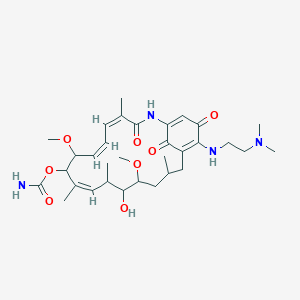

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one](/img/structure/B1234506.png)

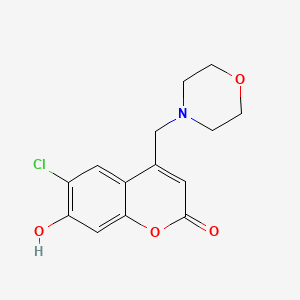

![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)

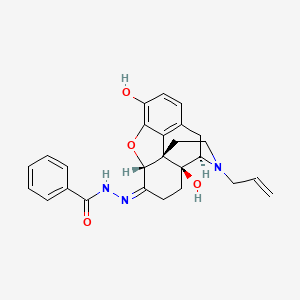

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide](/img/structure/B1234510.png)